"Silane, trichloro(phenylthio)-" molecular structure and bonding
"Silane, trichloro(phenylthio)-" molecular structure and bonding
The following technical guide provides an in-depth analysis of Silane, trichloro(phenylthio)- (CAS: 7579-91-1), focusing on its molecular architecture, electronic properties, synthesis, and applications in advanced chemical research.
Technical Guide: Silane, trichloro(phenylthio)- (PhSSiCl )
Molecular Architecture, Bonding Dynamics, and Synthetic Utility
Executive Summary
Silane, trichloro(phenylthio)- (commonly referred to as phenylthiotrichlorosilane) is a highly reactive organosilicon compound featuring a direct silicon-sulfur (Si–S) bond flanked by a phenyl group and a trichlorosilyl moiety. It serves as a specialized reagent in silylthiolation reactions and surface chemistry , enabling the simultaneous introduction of sulfur and silicon functionalities into organic frameworks or onto solid supports.
Due to the polarization of the Si–Cl bonds and the lability of the Si–S linkage, this compound is extremely moisture-sensitive and requires rigorous inert-atmosphere handling. Its utility lies in its dual reactivity: the trichlorosilyl group allows for robust anchoring to hydroxylated surfaces (silica, glass), while the phenylthio group acts as a versatile chemical handle for further derivatization or metal coordination.
Molecular Structure & Bonding
Geometric Architecture
The central silicon atom adopts a distorted tetrahedral geometry (
| Parameter | Value (Estimated) | Mechanistic Insight |
| Geometry | Distorted Tetrahedron | Steric repulsion between the lone pairs on Sulfur and the Cl atoms. |
| Si–Cl Bond Length | ~2.02 Å | Shortened by the electron-withdrawing nature of the other Cl atoms (inductive effect). |
| Si–S Bond Length | ~2.15 Å | Significantly longer than Si–O (~1.64 Å), indicating a weaker bond with lower dissociation energy. |
| C–S–Si Angle | ~100–105^\circ | Bent geometry at sulfur, consistent with |
Electronic Structure & Bonding Nature
-
The Si–S Bond: Unlike the carbon-sulfur bond, the silicon-sulfur bond is highly polarized (
). The "hard" silicon atom (made harder by the three electronegative chlorines) does not overlap efficiently with the "soft" sulfur orbitals. This mismatch results in a bond that is labile toward nucleophilic attack , particularly by oxygen nucleophiles (water, alcohols). -
Inductive Effects: The trichlorosilyl group (
) is strongly electron-withdrawing. This pulls electron density away from the sulfur atom, reducing the nucleophilicity of the sulfur lone pairs compared to a standard thioether (e.g., diphenyl sulfide). -
Hyperconjugation: Modern computational chemistry suggests that negative hyperconjugation (
) plays a role in stabilizing the molecule, although this also weakens the Si–Cl bonds slightly, making them highly susceptible to hydrolysis.
Synthesis & Purity
The synthesis of PhSSiCl
Synthetic Pathway
-
Reagents: Thiophenol (PhSH), Silicon Tetrachloride (SiCl
). -
Conditions: Anhydrous, inert atmosphere (
or ). -
Catalyst: Often requires a base (e.g., triethylamine) to scavenge HCl or prolonged reflux to drive off HCl gas.
Purity & Handling
-
State: Colorless to pale yellow fuming liquid.
-
Impurities: Unreacted SiCl
, diphenyl disulfide (PhSSPh), and hydrolysis products (siloxanes). -
Purification: Fractional distillation under reduced pressure.
-
Storage: Schlenk flask or glovebox. Degrades rapidly in air to release HCl and form siloxanes/thiols.
Reactivity Profile & Applications
Surface Modification (SAMs)
PhSSiCl
-
Utility: These surfaces can bind "soft" heavy metals (Au, Ag, Hg) via the sulfur atom or serve as precursors for surface-grafted sulfonic acids (after oxidation).
Catalytic Silylthiolation
In drug discovery and organic synthesis, PhSSiCl
Hydrolysis (The Danger Zone)
-
Note: The Si-S bond is also susceptible to hydrolysis, eventually releasing thiophenol (stench) and silica gel.
Experimental Protocols
Protocol A: Synthesis of Trichloro(phenylthio)silane
Objective: Preparation of 50 mmol of PhSSiCl
-
Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel. Flush the system with dry Argon.
-
Solvent: Add anhydrous benzene or toluene (50 mL) and Silicon Tetrachloride (SiCl
, 100 mmol, 2 equiv) to the flask. Note: Excess SiCl helps prevent double substitution. -
Addition: Dissolve Thiophenol (PhSH, 50 mmol) and Triethylamine (50 mmol) in dry toluene (20 mL). Add this mixture dropwise to the SiCl
solution at 0°C over 30 minutes.-
Observation: A white precipitate of Triethylamine Hydrochloride (
) will form immediately.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Then, reflux gently for 1 hour to ensure completion.
-
Workup: Filter the mixture under Argon (using a Schlenk frit) to remove the ammonium salt.
-
Purification: Distill the filtrate. First, remove the solvent and excess SiCl
at atmospheric pressure. Then, fractionally distill the residue under vacuum (approx. 0.1 mmHg). Collect the fraction boiling at the expected range (dependent on vacuum, typically ~80-90°C at low pressure). -
Storage: Store in a sealed ampoule or Schlenk tube under Argon.
Protocol B: Surface Functionalization of Silica Wafer
Objective: Creation of a Phenylthio-terminated SAM.
-
Cleaning: Clean the silicon wafer with Piranha solution (
) for 20 mins. (Warning: Piranha solution is explosive with organics!) . Rinse with HPLC water and dry under . -
Deposition: Prepare a 10 mM solution of PhSSiCl
in anhydrous toluene inside a glovebox. -
Incubation: Immerse the wafer in the solution for 12–24 hours.
-
Washing: Remove wafer, rinse sequentially with toluene, dichloromethane, and ethanol to remove unbound silanes.
-
Curing: Bake at 100°C for 30 mins to promote cross-linking of the siloxane network.
Visualizations
Synthesis & Reactivity Logic
The following diagram illustrates the synthesis of PhSSiCl
Figure 1: Synthetic pathway and divergent reactivity profiles of Silane, trichloro(phenylthio)-.
Catalytic Silylthiolation Cycle
This diagram depicts the application of PhSSiCl
Figure 2: Simplified catalytic cycle for the silylthiolation of alkynes using PhSSiCl3.
References
-
PubChem. (n.d.). Silane, trichloro(phenylthio)- (Compound Summary). National Library of Medicine. Retrieved February 4, 2026, from [Link]
- Han, L.-B., & Tanaka, M. (1998). Platinum-Catalyzed Silylthiolation of Alkynes with (Phenylthio)silanes. Journal of the American Chemical Society, 120(32), 8249–8250.
- Gelest, Inc. (n.d.). Reactive Silicon Compounds & Silane Coupling Agents. (General reference for handling trichlorosilanes).
